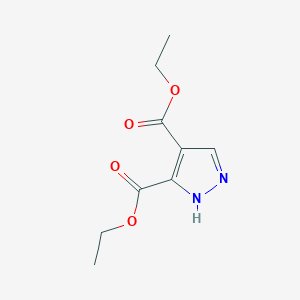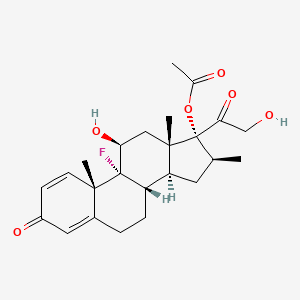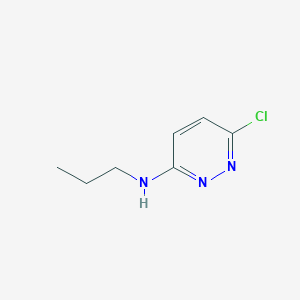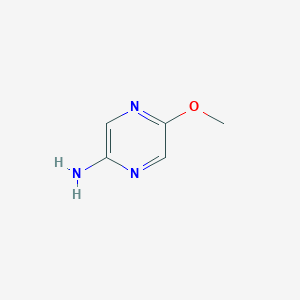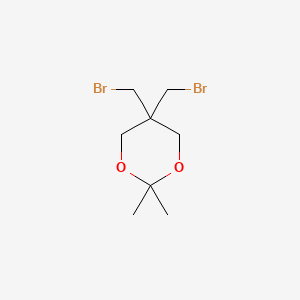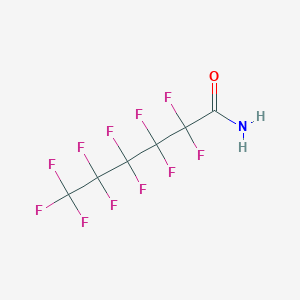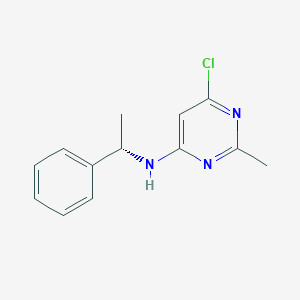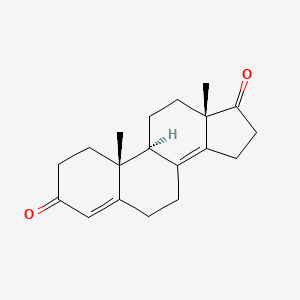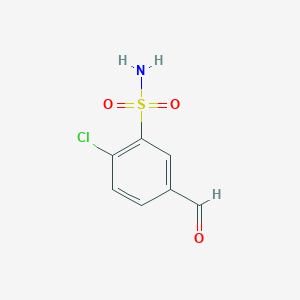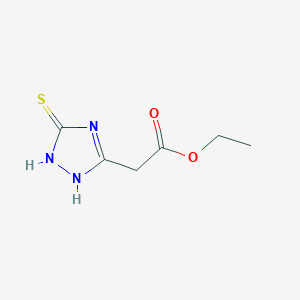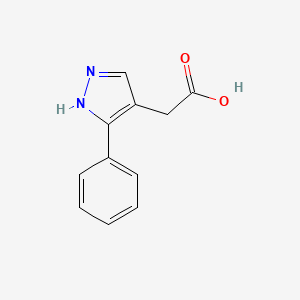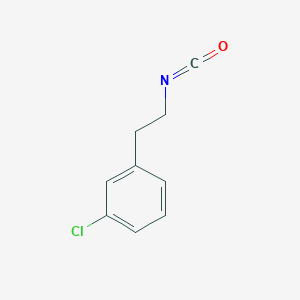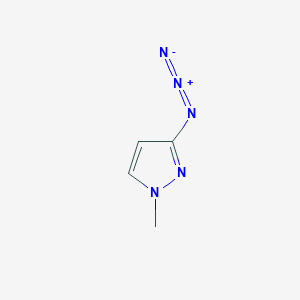
3-azido-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the third position and a methyl group at the first position of the pyrazole ring makes this compound unique and interesting for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the introduction of the azido group into the pyrazole ring. One common method is the reaction of 3-chloro-1-methylpyrazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 3-azido-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 3-Amino-1-methylpyrazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-azido-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-azido-1-methyl-1H-pyrazole largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes. The compound’s reactivity with various electrophiles and nucleophiles also makes it a valuable intermediate in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
3-Azido-1H-pyrazole: Similar structure but lacks the methyl group at the first position.
1-Methyl-3-nitropyrazole: Contains a nitro group instead of an azido group.
3-Amino-1-methylpyrazole: The azido group is reduced to an amine.
Uniqueness: 3-azido-1-methyl-1H-pyrazole is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s physical and chemical properties.
Eigenschaften
Molekularformel |
C4H5N5 |
|---|---|
Molekulargewicht |
123.12 g/mol |
IUPAC-Name |
3-azido-1-methylpyrazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-4(7-9)6-8-5/h2-3H,1H3 |
InChI-Schlüssel |
JDGKRZROWYQPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


